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Compound of Interest

Compound Name: 6-Acetamido-3-bromopicolinic acid

Cat. No.: B057794 Get Quote

For researchers, scientists, and professionals in drug development, the acquisition of

specialized chemical compounds is a critical starting point for discovery. This technical guide

provides an in-depth overview of the commercial availability of 6-Acetamido-3-bromopicolinic
acid, a substituted picolinic acid derivative of potential interest in medicinal chemistry. Due to

the limited public information on this specific molecule, this guide also furnishes detailed

experimental protocols for the synthesis of structurally related picolinic acids, offering valuable

methodological insights that can be adapted for the synthesis and application of 6-Acetamido-
3-bromopicolinic acid.

Commercial Availability
Initial investigations reveal that 6-Acetamido-3-bromopicolinic acid is a niche chemical with

limited commercial suppliers. At present, one supplier has been identified for the provision of

this compound for research purposes.

Table 1: Commercial Supplier of 6-Acetamido-3-bromopicolinic acid
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Data compiled from publicly available information on the supplier's website.[1]

Experimental Protocols: Synthesis of Substituted
Picolinic Acids
While specific experimental protocols for the synthesis of 6-Acetamido-3-bromopicolinic acid
are not readily available in the public domain, the following established methodologies for the

synthesis of related substituted picolinic acids can serve as a valuable reference for

researchers. These protocols highlight common strategies for the modification of the picolinic

acid scaffold.

Protocol 1: Synthesis of 3-bromo-6-chloropyridyl-2-
formic acid
A multi-step synthesis method for a halogenated picolinic acid has been reported, which could

be adapted for the synthesis of other brominated picolinic acid derivatives.[2]

Materials:

3-bromo-6-chloropyridine

Urea peroxide

Trifluoroacetic anhydride

Chloroform
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Trimethylsilyl cyanide

Triethylamine

Acetonitrile

Sulfuric acid (90-98%)

Procedure:

Oxidation: 3-bromo-6-chloropyridine is used as the starting material. An oxidation reaction is

carried out with urea peroxide and trifluoroacetic anhydride in a chloroform solution. The

reaction mixture is stirred for at least 10 hours at a temperature between 10°C and 35°C to

yield 3-bromo-6-chloropyridine oxynitride.[2]

Cyanation: The resulting 3-bromo-6-chloropyridine oxynitride is then reacted with

trimethylsilyl cyanide and triethylamine in an acetonitrile solution. The mixture is refluxed for

at least 10 hours to produce 3-bromo-6-chloropyridyl-2-cyanide.[2]

Hydrolysis: Finally, the 3-bromo-6-chloropyridyl-2-cyanide is hydrolyzed in a 90-98% sulfuric

acid solution. The reaction is conducted at a high temperature (e.g., 150-180°C) for 2.5 to 4

hours to obtain the final product, 3-bromo-6-chloropyridyl-2-formic acid.[2]

Protocol 2: General Synthesis of Picolinic Acid via
Oxidation
A common method for synthesizing picolinic acid is through the oxidation of α-picoline. This

foundational reaction can be a starting point for further functionalization.

Materials:

α-picoline

Potassium permanganate

Water

Concentrated hydrochloric acid
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95% Ethanol

Dry hydrogen chloride

Procedure:

Oxidation: In a 5-liter three-necked flask, 50 g of α-picoline is mixed with 2500 ml of water.

90 g of potassium permanganate is added, and the solution is heated on a steam bath until

the purple color disappears (approximately 1 hour). A second 90 g portion of permanganate

is added with 500 ml of water, and heating continues until the color is gone (2-2.5 hours).

Isolation of Picolinic Acid: The reaction mixture is cooled, and the precipitated manganese

oxides are filtered and washed with hot water. The filtrate is concentrated under reduced

pressure, filtered if necessary, and then acidified with concentrated hydrochloric acid. The

acidic solution is evaporated to dryness.

Esterification and Purification: The solid residue is refluxed with 95% ethanol and filtered.

This extraction is repeated. Dry hydrogen chloride is passed through the combined ethanol

filtrates until crystals of picolinic acid hydrochloride begin to separate. The solution is chilled

to around 10°C while continuing the addition of hydrogen chloride until saturation. The

resulting crystals are filtered and air-dried.

Protocol 3: Synthesis of Picolinic Acid via Hydrolysis of
2-Cyanopyridine
An alternative route to picolinic acid involves the hydrolysis of 2-cyanopyridine.[3][4]

Materials:

2-cyanopyridine

Deionized water

30% Sodium hydroxide solution

30% Hydrochloric acid solution
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Anhydrous ethanol

Procedure:

Hydrolysis: In a 500ml three-necked flask, 100g of 2-cyanopyridine and 200g of deionized

water are stirred and heated to 50°C. 128.2g of 30% sodium hydroxide is added, and the

mixture is refluxed for 4 hours.[3]

Neutralization and Evaporation: After reflux, 50g of water is distilled off. The solution is

cooled to 20°C, and the pH is adjusted to 2.5 with 30% hydrochloric acid. The solution is

then evaporated to dryness.[3]

Extraction and Crystallization: 300g of anhydrous ethanol is added dropwise to the residue

while maintaining the temperature at 55°C. The solution is then cooled to allow for

crystallization. The precipitated solid is filtered and dried to yield 2-picolinic acid.[3]

Visualizing Synthetic and Discovery Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a

generalized synthetic workflow for substituted picolinic acids and a conceptual drug discovery

pipeline where such compounds are utilized.
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Generalized Synthesis of a Substituted Picolinic Acid

Starting Material
(e.g., Substituted Pyridine)
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(e.g., Oxidation of methyl group)
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(e.g., Bromination)

Introduction of Substituent 2
(e.g., Acetylation of an amino group)

Final Product
(e.g., 6-Acetamido-3-bromopicolinic acid)

Click to download full resolution via product page

A generalized synthetic pathway for a substituted picolinic acid.

Conceptual Drug Discovery Workflow
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A conceptual workflow for drug discovery utilizing a novel picolinic acid derivative.

In conclusion, while 6-Acetamido-3-bromopicolinic acid is commercially available from a

limited number of suppliers, the provided synthetic protocols for related compounds offer a

solid foundation for researchers to potentially synthesize this and other novel picolinic acid

derivatives. The conceptual diagrams further illustrate the potential journey of such a

compound from synthesis to its application in a drug discovery context. It is recommended that

researchers directly contact the identified supplier for the most current information on

availability, pricing, and technical specifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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